molecular formula C10H13NO B8635196 (2s)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

(2s)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B8635196
M. Wt: 163.22 g/mol
InChI Key: SSTODPPMEPQZQJ-QMMMGPOBSA-N
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Description

(2s)-8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2S)-8-amino-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2/t8-/m0/s1

InChI Key

SSTODPPMEPQZQJ-QMMMGPOBSA-N

Isomeric SMILES

C1CC2=C(C[C@H]1O)C(=CC=C2)N

Canonical SMILES

C1CC2=C(CC1O)C(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Next, to 8-amino-3,4-dihydro-1H-naphthalen-2-one (0.050 g, 0.318 mmol) in methanol (10 mL) was added sodium borohydride (0.030 g, 0.175 mmol) at 0° C., and the mixture was stirred for 1 hour. The mixture was poured into water, and the product was extracted with ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 8-amino-1,2,3,4-tetrahydro-naphthalen-2-ol (0.037 g, 71% yield).
Quantity
0.05 g
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reactant
Reaction Step One
Quantity
0.03 g
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reactant
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10 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred solution of benzeneruthenium (II) chloride dimer (3.10 mg, 0.006 mmol) and (1S, 2R)-(−)-cis-1-amino-2-indanol (3.7 mg, 0.025 mmol) in degassed isopropanol was heated at 80° C. for 20 minutes under argon. The mixture was added to the solution of 8-amino-3,4-dihydro-1H-naphthalen-2-one (50 mg, 0.310 mmol) in isopropanol (3 mL) at room temperature. A solution of potassium hydroxide (3.48 mg, 0.062 mmol) in isopropanol (1 mL) was added, and the mixture was stirred at 45° C. for 1 hour. The mixture was passed through silica gel and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to afford the chiral 8-amino-1,2,3,4-tetrahydro-naphthalen-2-ol enantiomer (33.0 mg, 65% yield).
Quantity
50 mg
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reactant
Reaction Step One
Quantity
3 mL
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solvent
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3.48 mg
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reactant
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1 mL
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solvent
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3.7 mg
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reactant
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0 (± 1) mol
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solvent
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3.1 mg
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catalyst
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Synthesis routes and methods III

Procedure details

A hydrogenation reaction vessel was charged with 8-aminonaphthalen-2-ol (Aldrich, 5.0 g, 31.4 mmol), 50% w/w sodium hydroxide (0.2 g, 2.5 mmol) and Raney nickel (slurry in water, 40% weight load, 2.0 g) in ethanol (100 mL). The vessel was purged with hydrogen gas several times before sealing under a hydrogen atmosphere at a pressure of 1300 psi followed by heating to 85° C. After 6 hours the mixture was filtered, and the filtrate was concentrated under reduced pressure to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 1.44-1.68 (m, 1H), 1.79-1.94 (m, 1H), 2.20 (dd, J=16.48, 7.63 Hz, 1H), 2.56-2.85 (m, 3H), 3.85-3.99 (m, 1H), 4.63 (s, 2H), 4.75 (d, J=4.12 Hz, 1H), 6.30 (d, J=7.48 Hz, 1H), 6.44 (d, J=7.78 Hz, 1H), 6.78 (t, J=7.63 Hz, 1H). 13C NMR (126 MHz, DMSO-d6) δ ppm 27.35, 31.41, 33.36, 65.81, 111.35, 116.48, 119.13, 125.53, 136.00, 146.12. MS (DCI) m/z 164.06 (M+H)+.
Quantity
5 g
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reactant
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0.2 g
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reactant
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2 g
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catalyst
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100 mL
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solvent
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